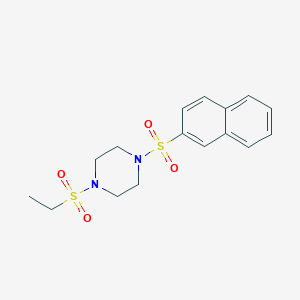
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, who was a pioneer in the field of psychoactive substances. DMMDA-2 has been of interest to researchers due to its potential therapeutic applications in the treatment of various mental health disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin and dopamine in the brain, reducing the levels of stress hormones such as cortisol, and increasing the activity of the antioxidant system. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is that it is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity in animal studies. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its effectiveness in these conditions. Additionally, research is needed to better understand the mechanisms of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process starting from 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzylamine. The first step involves the condensation of these two compounds to form the intermediate 1-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then oxidized using a mild oxidizing agent to produce 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a novel treatment for these disorders.
Propriétés
Nom du produit |
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3 |
Clé InChI |
QBAIIGMSEXQZOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)







![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)